(S)-1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline
(S)-1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline
Brand Name:
Vulcanchem
CAS No.:
51072-36-7
VCID:
VC0106495
InChI:
InChI=1S/C17H23NO/c1-19-15-8-6-13(7-9-15)12-17-16-5-3-2-4-14(16)10-11-18-17/h6-9,17-18H,2-5,10-12H2,1H3
SMILES:
COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2
Molecular Formula:
C17H23NO
Molecular Weight:
257.37 g/mol
(S)-1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline
CAS No.: 51072-36-7
Reference Standards
VCID: VC0106495
Molecular Formula: C17H23NO
Molecular Weight: 257.37 g/mol
CAS No. | 51072-36-7 |
---|---|
Product Name | (S)-1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline |
Molecular Formula | C17H23NO |
Molecular Weight | 257.37 g/mol |
IUPAC Name | 1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline |
Standard InChI | InChI=1S/C17H23NO/c1-19-15-8-6-13(7-9-15)12-17-16-5-3-2-4-14(16)10-11-18-17/h6-9,17-18H,2-5,10-12H2,1H3 |
Standard InChIKey | NPEVCJZMQGZNET-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2 |
Canonical SMILES | COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2 |
Synonyms | 1,2,3,4,5,6,7,8-Octahydro-1-(p-methoxybenzyl)-isoquinoline; (±)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline; 1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline; 1-(p-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline |
PubChem Compound | 93825 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume